9-Chloro-4,5-dimethoxyacridine 9-Chloro-4,5-dimethoxyacridine
Brand Name: Vulcanchem
CAS No.: 89784-84-9
VCID: VC17329058
InChI: InChI=1S/C15H12ClNO2/c1-18-11-7-3-5-9-13(16)10-6-4-8-12(19-2)15(10)17-14(9)11/h3-8H,1-2H3
SMILES:
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol

9-Chloro-4,5-dimethoxyacridine

CAS No.: 89784-84-9

Cat. No.: VC17329058

Molecular Formula: C15H12ClNO2

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

9-Chloro-4,5-dimethoxyacridine - 89784-84-9

Specification

CAS No. 89784-84-9
Molecular Formula C15H12ClNO2
Molecular Weight 273.71 g/mol
IUPAC Name 9-chloro-4,5-dimethoxyacridine
Standard InChI InChI=1S/C15H12ClNO2/c1-18-11-7-3-5-9-13(16)10-6-4-8-12(19-2)15(10)17-14(9)11/h3-8H,1-2H3
Standard InChI Key PWMQDSYKIUIZDV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1N=C3C(=C2Cl)C=CC=C3OC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

9-Chloro-4,5-dimethoxyacridine consists of a planar tricyclic acridine core substituted with electron-donating methoxy groups at positions 4 and 5 and an electron-withdrawing chlorine atom at position 9 (Fig. 1). The methoxy groups enhance solubility in polar aprotic solvents, while the chloro substituent increases electrophilicity at position 9, facilitating nucleophilic aromatic substitution reactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H12ClNO2\text{C}_{15}\text{H}_{12}\text{ClNO}_2
Molecular Weight273.716 g/mol
Exact Mass273.056 Da
LogP (Partition Coefficient)4.06
Polar Surface Area31.35 Ų

Spectral and Stability Data

Nuclear magnetic resonance (NMR) studies reveal distinct aromatic proton environments due to the asymmetric substitution pattern. The chloro and methoxy groups induce deshielding effects, with 1H^1\text{H}-NMR signals observed at δ 3.85–3.92 ppm (methoxy protons) and δ 8.10–8.45 ppm (aromatic protons) . Stability assays indicate sensitivity to protic solvents and air, necessitating storage under inert conditions .

Synthetic Routes and Reactivity

Synthesis from 4,5-Dimethoxyacridone

The primary synthesis involves treating 4,5-dimethoxyacridone (1) with phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions to yield 9-chloro-4,5-dimethoxyacridine (2/b) (Scheme 1) .

Scheme 1: Synthesis of 9-Chloro-4,5-dimethoxyacridine

4,5-Dimethoxyacridone (1)POCl3,Δ9-Chloro-4,5-dimethoxyacridine (2/b)\text{4,5-Dimethoxyacridone (1)} \xrightarrow{\text{POCl}_3, \Delta} \text{9-Chloro-4,5-dimethoxyacridine (2/b)}

This method achieves yields >80% but requires rigorous exclusion of moisture to prevent hydrolysis back to the acridone .

Reactivity in Cross-Coupling Reactions

9-Chloro-4,5-dimethoxyacridine serves as a precursor in palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form 9-arylacridines (e.g., 9-phenylacridine (3/a)) with yields up to 85% .

  • Kharasch-Type Coupling: Forms carbon-carbon bonds with alkenes under radical initiation, enabling diversifications at position 9 .

Table 2: Reaction Yields for 9-Substituted Acridines

Starting MaterialReaction TypeProductYield (%)
2/bSuzuki-Miyaura9-Phenylacridine85
2/bKharasch9-Allylacridine72

Chemical Stability and Degradation Pathways

Stability Under Ambient Conditions

The compound exhibits limited stability in protic solvents (e.g., water, alcohols), undergoing rapid hydrolysis to regenerate 4,5-dimethoxyacridone . In dichloromethane or tetrahydrofuran, decomposition rates decrease significantly, with a half-life >48 hours at 25°C .

Acid-Base Behavior

The 9-chloro substituent enhances the acidity of the acridine nitrogen, with an estimated pKa\text{p}K_a of 4.3–4.6 based on analog studies . Deprotonation in basic media generates a resonance-stabilized anion, which participates in electrophilic aromatic substitutions .

Applications in Pharmaceutical and Material Sciences

Drug Development

9-Chloro-4,5-dimethoxyacridine derivatives are investigated as:

  • Anticancer Agents: Acridine cores intercalate DNA, inhibiting topoisomerase II and inducing apoptosis .

  • Antimicrobials: Structural analogs show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

Fluorescent Dyes

Functionalization with electron-donating groups (e.g., -NH2_2, -OH) produces dyes with tunable emission wavelengths (λem_{\text{em}}: 450–600 nm), applicable in bioimaging and optoelectronics .

Comparative Analysis with Related Acridines

Table 3: Comparison of 9-Substituted Acridines

CompoundMolecular FormulaLogPReactivity (Suzuki Yield)
9-Chloro-4,5-dimethoxyacridineC15H12ClNO2\text{C}_{15}\text{H}_{12}\text{ClNO}_24.0685%
9-Chloro-4-ethylacridineC15H12ClN\text{C}_{15}\text{H}_{12}\text{ClN}4.6068%
9-Fluoro-4,5-dimethoxyacridineC15H12FNO2\text{C}_{15}\text{H}_{12}\text{FNO}_23.8978%

The methoxy groups in 9-chloro-4,5-dimethoxyacridine enhance solubility but reduce stability compared to alkyl-substituted analogs .

Future Directions and Challenges

Improving Stability

Encapsulation in cyclodextrins or formulation as ionic liquids may mitigate hydrolysis, extending shelf-life for industrial applications .

Expanding Synthetic Utility

Developing enantioselective functionalization strategies at positions 1–3 could yield chiral acridines for asymmetric catalysis .

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